molecular formula C16H6Cl5F3N2O5 B11688823 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate

Katalognummer: B11688823
Molekulargewicht: 540.5 g/mol
InChI-Schlüssel: NPZNBVYKHQRJNB-DHRITJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate is a complex organic compound with the molecular formula C16H6Cl5F3N2O5 This compound is known for its unique structural features, which include nitro, dichloro, trichloromethyl, benzodioxol, and trifluoroethanimidate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves multiple steps, starting with the preparation of the core benzodioxol structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups to the benzodioxol ring .

Wissenschaftliche Forschungsanwendungen

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro and trichloromethyl groups contribute to its reactivity and potential toxicity .

Eigenschaften

Molekularformel

C16H6Cl5F3N2O5

Molekulargewicht

540.5 g/mol

IUPAC-Name

(2-nitrophenyl) (1E)-N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2,2,2-trifluoroethanimidate

InChI

InChI=1S/C16H6Cl5F3N2O5/c17-7-5-11-12(6-8(7)18)31-16(30-11,15(19,20)21)25-13(14(22,23)24)29-10-4-2-1-3-9(10)26(27)28/h1-6H/b25-13+

InChI-Schlüssel

NPZNBVYKHQRJNB-DHRITJCHSA-N

Isomerische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O/C(=N/C2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)/C(F)(F)F

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.